molecular formula C6H10O2 B2702847 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 2060007-65-8

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

Cat. No.: B2702847
CAS No.: 2060007-65-8
M. Wt: 114.144
InChI Key: DISAAIHTGSBMRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol or epoxide precursor in the presence of an acid or base catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxabicyclo[2.2.1]heptan-1-ylmethanol
  • 2-Oxabicyclo[3.1.1]octan-1-ylmethanol
  • 2-Oxabicyclo[4.1.1]nonan-1-ylmethanol

Uniqueness

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is unique due to its smaller ring size and the presence of an oxygen atom within the bicyclic structure. This confers distinct reactivity and physical properties compared to its larger-ring analogs .

Biological Activity

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's oxabicyclo framework allows for diverse interactions with biological systems, making it a candidate for further research in drug development and other applications.

Molecular Characteristics

  • Molecular Formula : C7_{7}H12_{12}O2_{2}
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 2613383-35-8

Structural Features

The bicyclic structure of this compound includes an oxygen atom within the ring, contributing to its distinct chemical reactivity and potential interactions with biological molecules. The presence of hydroxyl (-OH) and methylene (-CH2_2-) groups enhances its solubility and ability to form hydrogen bonds, which are critical for biological activity.

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural similarity to ortho-substituted phenyl rings allows it to act as a bioisostere, potentially modulating the activity of target proteins and enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Bioisosteric Replacement :
    • A study demonstrated that substituting ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexanes improved physicochemical properties while maintaining biological efficacy in drug candidates such as fluxapyroxad and lomitapide .
  • Psychoactive Properties :
    • Preliminary findings suggest that derivatives of this compound may interact with dopamine and serotonin receptors, indicating potential psychoactive effects . However, detailed receptor binding studies are required to elucidate specific mechanisms.
  • Antimicrobial Activity :
    • Compounds derived from the oxabicyclo framework have shown promise in antimicrobial assays, demonstrating activity against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
4-Amino-2-oxabicyclo[2.1.1]hexan-1-ylmethanolBicyclicContains an amino group, potentially altering activity
3-Methyl-2-pyrrolidinoneLactamExhibits different pharmacological profiles
3-Hydroxy-N-methylcathinonePhenethylamine derivativeKnown for stimulant effects

The unique bicyclic structure combined with functional groups differentiates this compound from other similar compounds, suggesting diverse biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Iodocyclization Reaction : A general approach that allows for the formation of the bicyclic structure efficiently .

Industrial Applications

The compound is being explored for various applications in medicinal chemistry, including:

  • Drug Development : As a building block for synthesizing new pharmaceuticals.
  • Agrochemicals : Its incorporation into agrochemical formulations has shown potential in enhancing efficacy against pests .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAAIHTGSBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060007-65-8
Record name {2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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